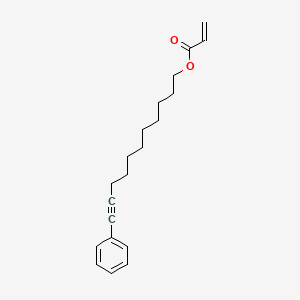

11-Phenylundec-10-YN-1-YL prop-2-enoate

Description

11-Phenylundec-10-YN-1-YL prop-2-enoate is a synthetic acrylate ester characterized by a unique molecular architecture. Its structure comprises an 11-carbon alkyl chain with a phenyl group at the terminal position (C11) and an alkyne group at the C10–C11 position. The prop-2-enoate (acrylate) moiety is esterified to the first carbon of the undec chain. This combination of a long aliphatic chain, aromatic phenyl group, and alkyne functional group distinguishes it from conventional acrylates.

Properties

CAS No. |

876144-81-9 |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

11-phenylundec-10-ynyl prop-2-enoate |

InChI |

InChI=1S/C20H26O2/c1-2-20(21)22-18-14-9-7-5-3-4-6-8-11-15-19-16-12-10-13-17-19/h2,10,12-13,16-17H,1,3-9,14,18H2 |

InChI Key |

UOHGTRHBSVHACR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenylundec-10-YN-1-YL prop-2-enoate typically involves the esterification of 11-Phenylundec-10-YN-1-ol with prop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Phenylundec-10-YN-1-YL prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

11-Phenylundec-10-YN-1-YL prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 11-Phenylundec-10-YN-1-YL prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 11-phenylundec-10-YN-1-YL prop-2-enoate with analogous acrylate esters, emphasizing key functional groups and molecular features:

Physical and Chemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (296.4 g/mol) compared to decyl acrylate (214.3 g/mol) and methyl acrylate (86.06 g/mol) suggests lower volatility and reduced water solubility. The phenyl and alkyne groups likely increase hydrophobicity, contrasting with tetrahydrofurfuryl acrylate, which has moderate polarity due to its THF moiety .

- Reactivity : The alkyne group enables unique reactions (e.g., Huisgen cycloaddition), absent in linear alkyl acrylates like decyl or methyl acrylates. Fluorinated analogs (e.g., ) exhibit inertness due to C–F bonds, whereas the target compound’s alkyne may confer oxidative or catalytic reactivity.

- Thermal Stability : The phenyl group could improve thermal stability relative to alkyl acrylates, though fluorinated compounds () remain superior in high-temperature applications.

Research Findings and Industrial Relevance

- Synthetic Challenges : The alkyne and phenyl groups in the target compound may necessitate controlled reaction conditions to prevent side reactions (e.g., alkyne polymerization), unlike simpler acrylates .

- Toxicity Profile: While methyl acrylate is a known irritant, the target compound’s lower volatility may reduce inhalation risks. However, its ecotoxicological impact remains unstudied.

- Market Potential: Specialty applications in electronics (e.g., conductive polymers) or advanced coatings could exploit its unique structure, competing with fluorinated acrylates in niche markets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.